Trovirdine
Overview
Description
Trovirdine, also known as LY 300046 or LY 300082, is a non-nucleoside reverse transcriptase (NNRT) inhibitor of HIV-1 RT . It has been studied in Phase II trials for the treatment of HIV infection .
Molecular Structure Analysis
Trovirdine has a molecular formula of C13H13BrN4S . The InChIKey, a unique identifier for chemical substances, for Trovirdine is HOCFDYZWQYGULA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Trovirdine has a molecular weight of 337.24 . It should be stored at 0-4℃ for short term (days to weeks), or -20℃ for long term (months) .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
Trovirdine, identified as LY300046·HCI, is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). Research has shown its effectiveness in both cell-free HIV-1 polymerase assays and HIV-1-infected MT-4 cell cultures. Trovirdine demonstrates synergistic effects when combined with other RT inhibitors like AZT, ddl, and ddC, showing substantial synergism in various assays. This suggests that trovirdine can be a critical component in combination therapies targeting HIV-1 replication (Zhang, Vrang, Rydergård, Åhgren, & Öberg, 1996).
Development of PETT Compounds
Phenylethylthiazolylthiourea (PETT) derivatives, including trovirdine, have been recognized as a new series of non-nucleoside inhibitors of HIV-1 RT. Trovirdine's discovery has led to the identification of various potent anti-HIV-1 agents. These compounds have demonstrated significant inhibition of both wild-type and mutant strains of HIV-1 in cell culture assays, showcasing their potential in treating AIDS (Cantrell et al., 1996).
Inhibition of Mutant HIV-1 Reverse Transcriptases
Further studies on trovirdine have revealed its efficacy in inhibiting mutant HIV-1 RT variants known for resistance to other non-nucleoside RT inhibitors. This includes mutations like Leu100-->Ile, Glu138-->Arg, Tyr181-->Cys, and Tyr188-->His. The research indicates that trovirdine's inhibition of HIV-1 RT is reversible and template-dependent, providing insights into its mechanism of action against HIV-1 (Zhang, Vrang, Bäckbro, Lind, Sahlberg, Unge, & Oberg, 1995).
Potential Against Multidrug-Resistant HIV-1
Trovirdine analogs, such as HI-346 and HI-445, have been investigated for their effectiveness against multidrug-resistant HIV-1 strains. These compounds have shown better efficacy than trovirdine in inhibiting the replication of drug-sensitive HIV-1 strains and significantly higher potency against multidrug-resistant strains. This highlights trovirdine's potential role in managing drug-resistant HIV-1 variants (Uckun, Mao, Pendergrass, Maher, Zhu, Tuel-ahlgren, & Venkatachalam, 1999)
Safety And Hazards
properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCFDYZWQYGULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869977 | |
Record name | N-(5-Bromopyridin-2-yl)-N'-[2-(pyridin-2-yl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trovirdine | |
CAS RN |
149488-17-5 | |
Record name | Trovirdine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149488175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TROVIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE3K6J8614 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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